

Application Notes and Protocols for the Synthesis of Octabenzone (UV-531)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octabenzone

Cat. No.: B1677096

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Octabenzone**, also known as 2-hydroxy-4-(octyloxy)benzophenone or UV-531, is a widely utilized organic compound belonging to the benzophenone family of aromatic ketones. [1] It functions as a high-performance light stabilizer, capable of absorbing UV radiation in the 240–340 nm wavelength range.[1] This property makes it an essential additive in various polymers, including polyethylene, polypropylene, and PVC, as well as in coatings and personal care products, to protect against UV degradation, prevent yellowing, and maintain physical integrity.[1][2][3]

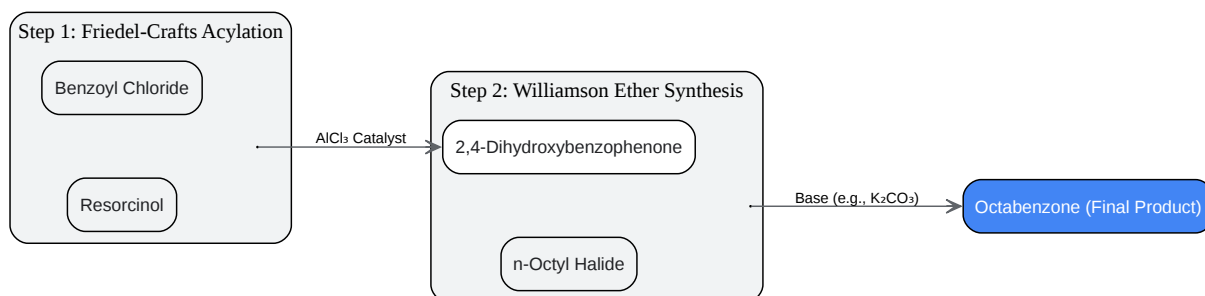
The industrial synthesis of **Octabenzone** is typically not a direct Friedel-Crafts acylation to form the final product. Instead, it is a multi-step process where the core benzophenone structure is first synthesized via a Friedel-Crafts acylation, followed by an alkylation step to introduce the octyloxy group. This document details the protocols for this common and efficient two-step synthesis pathway.

Overall Reaction Scheme:

The synthesis proceeds in two primary stages:

- Step 1 (Friedel-Crafts Acylation): Synthesis of the intermediate 2,4-dihydroxybenzophenone from resorcinol and benzoyl chloride.[4]

- Step 2 (Williamson Ether Synthesis): Alkylation of 2,4-dihydroxybenzophenone with an octyl halide to yield **Octabenzone**.^[5]



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Caption: Two-step synthesis pathway for **Octabenzone**.

Part 1: Synthesis of 2,4-Dihydroxybenzophenone via Friedel-Crafts Acylation

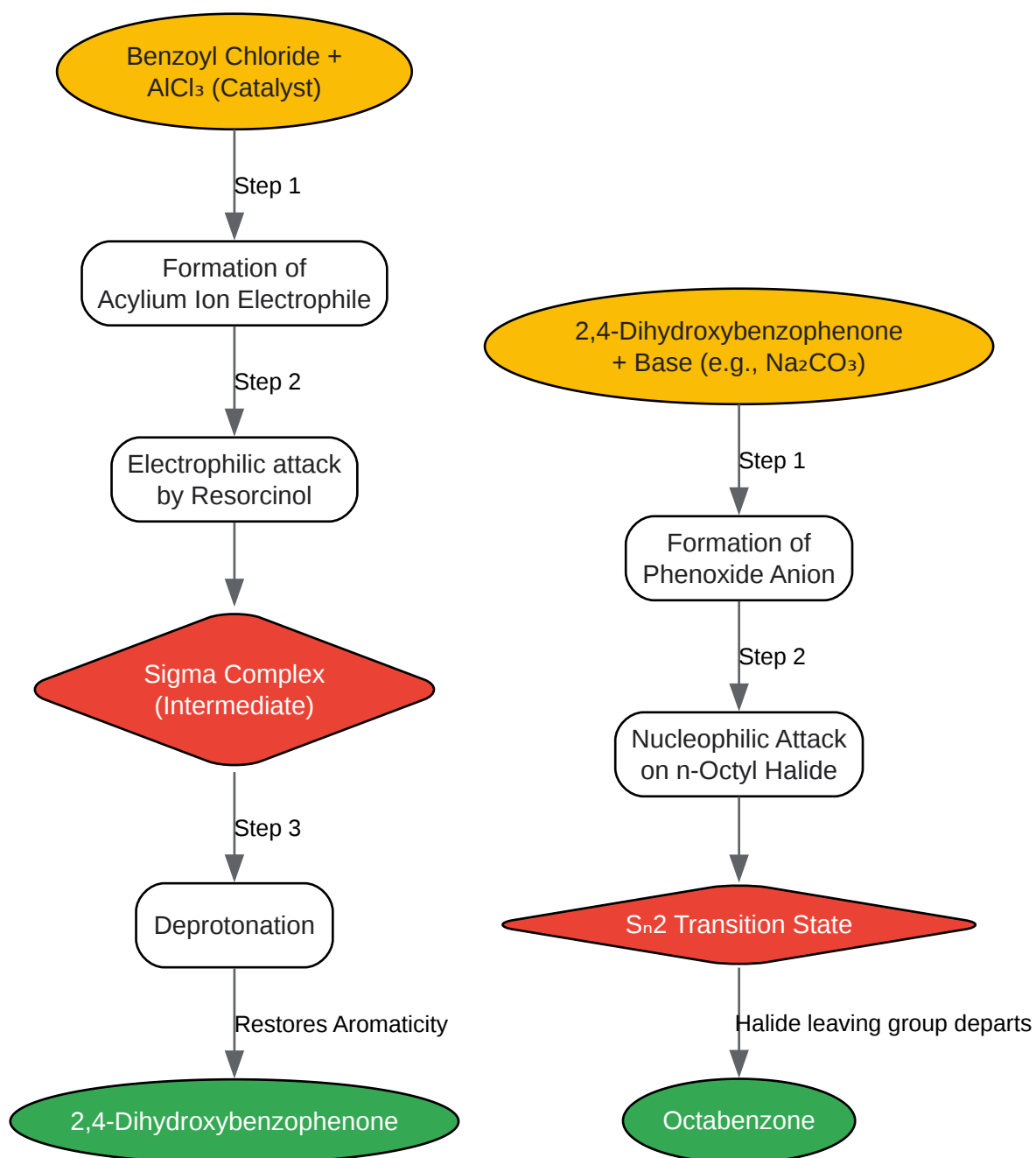
This initial step involves the electrophilic aromatic substitution reaction between resorcinol and benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl_3), to form the key benzophenone intermediate.^{[4][6]}

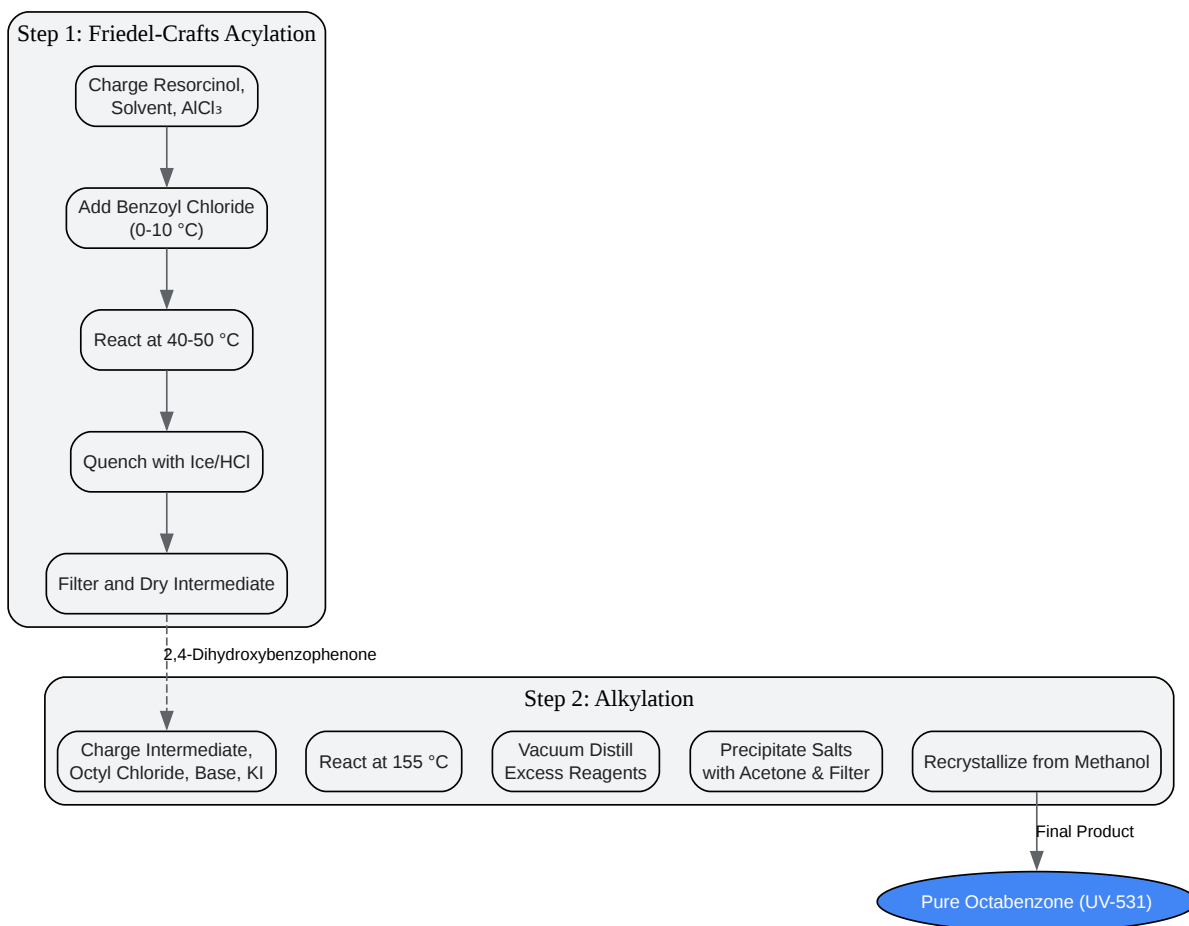
Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves three key stages:

- Formation of Acylium Ion: The Lewis acid catalyst (AlCl_3) reacts with benzoyl chloride to form a highly electrophilic acylium ion.^[7]
- Electrophilic Attack: The electron-rich resorcinol ring attacks the acylium ion, forming a cyclohexadienyl cation intermediate (sigma complex).^[7]

- Deprotonation: A base removes a proton from the intermediate, restoring aromaticity and yielding the 2,4-dihydroxybenzophenone product and regenerating the catalyst.^[7]





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